4-fluoro-3-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S2/c1-13-11-14(4-5-15(13)18)24(20,21)19-12-17(6-8-22-9-7-17)16-3-2-10-23-16/h2-5,10-11,19H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGCNPHNOAJQQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Synthesis of the tetrahydropyran ring: This can be synthesized via the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
4-fluoro-3-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Observations:
Impact of Thiophene vs.
Role of Substituents on Biological Activity :
- Thiophene-containing sulfonamides (e.g., ’s compound 6) exhibit potent anticancer activity (IC50: 2.1 µM), suggesting the target compound may share similar mechanisms due to its thiophene moiety .
- The THP ring in the target compound could improve blood-brain barrier penetration compared to simpler substituents (e.g., methoxy groups in ) .
Electronic and Steric Effects: The 4-fluoro-3-methyl substitution on the benzene ring in the target compound may reduce metabolic oxidation compared to unsubstituted analogs (e.g., ’s methoxy derivative) .
Physicochemical and Pharmacokinetic Comparisons
Analysis:
- The target compound’s moderate lipophilicity (LogP ~3.5) balances membrane permeability and solubility, contrasting with ’s highly lipophilic trifluoroethyl derivative (LogP ~3.8) .
- The thiophene-propenylamino linker in ’s compound 6 increases polarity, improving solubility but reducing blood-brain barrier penetration compared to the target compound .
Biological Activity
The compound 4-fluoro-3-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide represents a novel class of sulfonamide derivatives with potential therapeutic applications. This article delves into its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 348.44 g/mol. The presence of the fluoro group and thiophenyl moiety suggests enhanced lipophilicity, which may influence its biological interactions.
Sulfonamides generally act by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to a reduction in nucleic acid synthesis and ultimately bacterial cell death. The specific structural modifications in this compound may enhance its binding affinity to DHPS or other related targets.
Antibacterial Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit significant antibacterial properties. The compound was tested against various Gram-positive and Gram-negative bacteria, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
These findings indicate that the compound is particularly effective against S. aureus, which is known for its resistance to many conventional antibiotics.
Anticancer Activity
In vitro studies have also evaluated the antiproliferative effects of this compound on cancer cell lines. The results indicate that the compound exhibits cytotoxic effects against several cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
The mechanism behind its anticancer activity may involve the induction of apoptosis through the activation of caspase pathways, although further research is needed to elucidate these pathways fully.
Case Studies
- Case Study on Bacterial Resistance : A study published in the Journal of Medicinal Chemistry highlighted that derivatives similar to this compound showed reduced resistance profiles against E. coli strains, attributed to their ability to inhibit multiple targets within bacterial cells, thereby circumventing efflux pump mechanisms .
- Anticancer Efficacy : Research focusing on fluorinated benzothiazoles has shown that compounds with similar structural features can induce significant expression of cytochrome P450 enzymes in sensitive cancer cells, leading to increased metabolic activation and enhanced cytotoxicity . This suggests that our compound may share similar metabolic pathways and could be further investigated for its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
